(4R)-4-(4-Bromo-benzyl)-D-proline
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Overview
Description
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a bromobenzyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-bromobenzyl bromide.
Protection of Functional Groups: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Nucleophilic Substitution: The protected amino acid undergoes nucleophilic substitution with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid.
Industrial Production Methods
Industrial production of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRUYGFVGXOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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